molecular formula C22H23N5O3 B11011128 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}propanamide

3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}propanamide

Cat. No.: B11011128
M. Wt: 405.4 g/mol
InChI Key: YAFOKVYRDXUBTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}propanamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a pyrrolo[3,4-b]pyridine core with a benzimidazole moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}propanamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the pyrrolo[3,4-b]pyridine core can be synthesized through the oxidation of 2,3-cyclopentenopyridine analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like t-BuOOH, reducing agents such as sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO), and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}propanamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biology: It can be used in biological studies to investigate its effects on cellular processes and pathways.

    Materials Science: The compound’s properties may be explored for applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}propanamide involves its interaction with specific molecular targets. For example, it may inhibit receptor-interacting protein kinase 1 (RIPK1), a key player in necroptosis, a form of programmed cell death . The compound’s binding to RIPK1 can prevent the activation of downstream signaling pathways, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}propanamide apart is its combination of a pyrrolo[3,4-b]pyridine core with a benzimidazole moiety, which may confer unique binding properties and biological activities compared to other similar compounds.

Properties

Molecular Formula

C22H23N5O3

Molecular Weight

405.4 g/mol

IUPAC Name

3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)-N-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]propanamide

InChI

InChI=1S/C22H23N5O3/c1-14(2)13-27-17-8-4-3-7-16(17)25-18(27)12-24-19(28)9-11-26-21(29)15-6-5-10-23-20(15)22(26)30/h3-8,10,14H,9,11-13H2,1-2H3,(H,24,28)

InChI Key

YAFOKVYRDXUBTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1CNC(=O)CCN3C(=O)C4=C(C3=O)N=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.